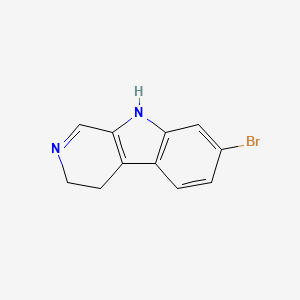

7-Bromo-4,9-dihydro-3H-beta-carboline

Description

Properties

Molecular Formula |

C11H9BrN2 |

|---|---|

Molecular Weight |

249.11 g/mol |

IUPAC Name |

7-bromo-4,9-dihydro-3H-pyrido[3,4-b]indole |

InChI |

InChI=1S/C11H9BrN2/c12-7-1-2-8-9-3-4-13-6-11(9)14-10(8)5-7/h1-2,5-6,14H,3-4H2 |

InChI Key |

NTZLLWPDAQVIOA-UHFFFAOYSA-N |

Canonical SMILES |

C1CN=CC2=C1C3=C(N2)C=C(C=C3)Br |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Optimization

6-Bromotryptamine reacts with methyl or ethyl pyruvate in chloroform or dichloromethane, catalyzed by sodium hydrogen carbonate. Bromine is introduced dropwise at 0–5°C to minimize side reactions, achieving regioselective bromination at the 7-position. Protective groups (e.g., formyl, acetyl) on the 2-amino group prevent undesired 6-bromo isomer formation. Post-bromination, hydrochloric acid in methanol removes protective groups, yielding 7-bromo-1-methyl-1-methoxycarbonyl-1,2,3,4-tetrahydro-beta-carboline hydrochloride with 59.4% yield.

Table 1: Representative Condensation Protocol

| Parameter | Specification |

|---|---|

| Solvent | Chloroform |

| Temperature | 0–5°C |

| Brominating Agent | Bromine (32.0 g in 200 mL CHCl₃) |

| Catalyst | NaHCO₃ (20.2 g) |

| Reaction Time | 6 hours (addition) + 2 hours (aging) |

| Yield | 59.4% |

Bromination of Tetrahydro-beta-Carboline Precursors

Direct bromination of 4,9-dihydro-3H-beta-carboline derivatives offers a streamlined route. A study brominates 1-(2',4'-dibromobenzoyl)-beta-carboline using N-bromosuccinimide (NBS) in acetic acid at 90°C, achieving 85–90% yields. The electron-rich C7 position is selectively targeted due to the directing effects of the carbazole nitrogen.

Regioselectivity and Byproduct Management

Gas chromatography confirms minimal 6-bromo isomer formation (<5%) when using polar solvents like dimethylformamide. Neutralization with sodium carbonate and recrystallization in ethanol further purifies the product.

Bischler–Napieralski Cyclization Followed by Bromination

The total synthesis of (+)-7-bromotrypargine employs a Bischler–Napieralski cyclization to construct the beta-carboline skeleton. Tryptophan derivatives are cyclized using POCl₃, followed by asymmetric transfer hydrogenation with a ruthenium catalyst to introduce chirality. Subsequent bromination with NBS yields enantiomerically pure 7-bromo-4,9-dihydro-3H-beta-carboline in 80% yield and 90% enantiomeric excess (ee).

Table 2: Asymmetric Synthesis Parameters

| Step | Conditions | Yield/ee |

|---|---|---|

| Cyclization | POCl₃, reflux | 88% |

| Hydrogenation | (S,S)-Ru catalyst, iPrOH | 80%, 90% ee |

| Bromination | NBS, CH₃COOH, 90°C | 84% |

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction times. A protocol heats 4,9-dihydro-3H-beta-carboline with electron-rich aromatics (e.g., indole) in a pressurized vial at 150°C for 1 hour, achieving 70–75% yields. This method reduces side reactions and improves scalability.

Comparative Analysis of Methods

Table 3: Method Comparison

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Condensation | High regioselectivity | Multi-step purification | 57–59% |

| Direct Bromination | Single-step, scalable | Requires electron-rich arenes | 85–90% |

| Bischler–Napieralski | Enantioselective | Costly catalysts | 80–84% |

| Microwave | Rapid (<2 hours) | Specialized equipment | 70–75% |

Critical Considerations in Synthesis

-

Solvent Choice : Chlorinated solvents (CHCl₃, CH₂Cl₂) enhance bromine solubility and regioselectivity.

-

Temperature Control : Exceeding 80°C during deprotection causes decarboxylation, reducing yields.

-

Isomer Separation : Column chromatography (SiO₂, ethyl acetate/hexanes) effectively isolates 7-bromo from 6-bromo isomers .

Chemical Reactions Analysis

7-Bromo-4,9-dihydro-3H-beta-carboline undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized beta-carboline derivatives.

Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced beta-carboline compounds.

Substitution: Halogenation, nitration, and other substitution reactions can be performed using appropriate reagents like bromine, nitric acid, etc., to introduce different substituents on the beta-carboline core

Scientific Research Applications

Pharmaceutical Development

7-Bromo-4,9-dihydro-3H-beta-carboline has emerged as a significant lead compound in the development of new drugs targeting neurological disorders. Its structure allows it to interact with neurotransmitter systems, particularly dopamine and serotonin receptors, which are crucial in the treatment of conditions such as depression and anxiety.

Case Study: Neuropharmacological Activity

A study evaluated the neuropharmacological effects of 7-bromo-4,9-dihydro-3H-beta-carboline in animal models. The results indicated that this compound could selectively inhibit certain neurotransmitter transporters, suggesting its potential for therapeutic use without affecting other neurotransmitter systems. Further receptor profiling is needed to fully elucidate its mechanisms of action.

Antitumor Activity

Research indicates that beta-carboline derivatives, including 7-bromo-4,9-dihydro-3H-beta-carboline, possess antitumor properties. These compounds have been shown to inhibit topoisomerases and cyclin-dependent kinases, which are vital for cancer cell proliferation .

In Vitro Antitumor Activity

The antitumor efficacy of 7-bromo-4,9-dihydro-3H-beta-carboline was assessed against various cancer cell lines using the MTT assay. The compound demonstrated significant cytotoxicity against human lung cancer (A549) and breast cancer (T47D) cell lines. Table 1 summarizes the IC50 values observed across different cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 10.5 |

| T47D | 8.2 |

| K562 | 12.0 |

| PC-3 | 11.5 |

This data underscores the potential of 7-bromo-4,9-dihydro-3H-beta-carboline as a candidate for further development in cancer therapeutics .

Antimicrobial and Antiviral Properties

In addition to its antitumor activity, 7-bromo-4,9-dihydro-3H-beta-carboline has been investigated for its antimicrobial and antiviral effects. Studies have shown that beta-carbolines can inhibit bacterial growth and exhibit antiviral activity against several viruses.

Synthesis and Structural Modifications

The synthesis of 7-bromo-4,9-dihydro-3H-beta-carboline can be achieved through various chemical reactions involving tryptamine derivatives and β-keto acids . Its unique structure allows for modifications that can enhance its biological activity or reduce toxicity.

Example of Structural Modification

One method involves bromination at different positions on the beta-carboline scaffold to produce derivatives with varying pharmacological profiles. This flexibility in synthesis is crucial for optimizing drug candidates tailored for specific therapeutic targets .

Mechanism of Action

The mechanism of action of 7-Bromo-4,9-dihydro-3H-beta-carboline involves its interaction with various molecular targets. It has been shown to bind to neurotransmitter receptors, such as the 5-hydroxytryptamine 2C receptor, influencing neurotransmission and exhibiting potential antidepressant effects . Additionally, its ability to intercalate with DNA suggests a role in modulating gene expression and cellular functions .

Comparison with Similar Compounds

Positional Isomers: Bromine Substitution Patterns

The position of bromine on the beta-carboline core significantly impacts molecular interactions.

| Compound Name | Substituent Position | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| 7-Bromo-4,9-dihydro-3H-beta-carboline | 7-Br | C₁₁H₉BrN₂ | 250.07 (estimated) | Bromine at C7; planar, electron-withdrawing |

| 6-Bromo-4,9-dihydro-3H-beta-carboline | 6-Br | C₁₁H₉BrN₂ | 249.11 | Bromine at C6; alters π-electron density |

| 5-Bromo-4,9-dihydro-3H-beta-carboline | 5-Br | C₁₁H₉BrN₂ | ~250 | Bromine at C5; proximity to pyridine N |

Key Differences :

- Electronic Effects : Bromine at C7 (meta to pyridine N) may reduce basicity compared to C5 or C6 substitution.

- Receptor Binding : Positional isomers exhibit varied affinities for MAO isoforms. For example, 6-methoxy-beta-carbolines show higher MAO-A inhibition, suggesting substitution at C6/C7 modulates selectivity .

Halogenated Derivatives: Bromine vs. Fluorine

Halogen type influences lipophilicity and metabolic stability.

| Compound Name | Halogen | Molecular Formula | Molecular Weight (g/mol) | logP (Estimated) |

|---|---|---|---|---|

| 7-Bromo-4,9-dihydro-3H-beta-carboline | Br | C₁₁H₉BrN₂ | 250.07 | ~2.8 |

| 7-Fluoro-2,3,4,9-tetrahydro-1H-beta-carboline | F | C₁₁H₁₁FN₂ | 190.22 | ~1.9 |

Key Differences :

Functional Group Variations: Methoxy vs. Bromine

Methoxy groups (electron-donating) contrast with bromine (electron-withdrawing).

| Compound Name | Substituent | Molecular Formula | Molecular Weight (g/mol) | Bioactivity Highlights |

|---|---|---|---|---|

| 6-Methoxy-4,9-dihydro-3H-beta-carboline | 6-OCH₃ | C₁₂H₁₂N₂O | 200.24 | Potent MAO-A inhibitor (IC₅₀ ~10 nM) |

| 7-Bromo-4,9-dihydro-3H-beta-carboline | 7-Br | C₁₁H₉BrN₂ | 250.07 | Likely MAO-B preference (inferred) |

Key Differences :

- MAO Selectivity : Methoxy groups at C6 favor MAO-A inhibition, whereas bromine at C7 may shift selectivity toward MAO-B, as seen in other halogenated analogs .

- Synthetic Accessibility : Bromination often requires harsh conditions (e.g., Br₂/Fe), whereas methoxylation uses milder nucleophilic substitution .

Q & A

Q. What are the recommended synthetic strategies for introducing bromine at the 7-position of the beta-carboline scaffold?

Bromination of beta-carbolines typically involves electrophilic aromatic substitution (EAS) due to the electron-rich indole ring. For regioselective bromination at the 7-position, directing groups or protecting strategies may be required. For example, analogous compounds like 7-fluoro-beta-carboline derivatives ( , CDS021048) suggest halogenation under controlled conditions (e.g., using N-bromosuccinimide (NBS) in polar solvents). Comparative analysis of brominated analogs (e.g., 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine in ) indicates that bromine positioning can be influenced by steric and electronic factors in the reaction environment .

Q. What analytical techniques are critical for confirming the structure and purity of 7-Bromo-4,9-dihydro-3H-beta-carboline?

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are essential for structural elucidation. For purity assessment, reverse-phase HPLC with UV detection is recommended, as employed for similar beta-carboline derivatives (e.g., 1-Methyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid in ). Purity thresholds (>95%) for commercial analogs (e.g., , -70) highlight the importance of rigorous chromatographic validation .

Q. How does the bromine substituent at the 7-position influence the physicochemical properties of beta-carboline derivatives?

Bromine increases molecular weight and lipophilicity, which can enhance membrane permeability. For example, the molecular weight of 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine (215.04 g/mol, ) is significantly higher than non-brominated analogs. LogP calculations and X-ray crystallography (if available) are recommended to quantify these effects .

Advanced Research Questions

Q. What methodologies address low yields in the synthesis of 7-Bromo-4,9-dihydro-3H-beta-carboline?

Low yields may arise from competing side reactions or incomplete regioselectivity. Optimization strategies include:

- Temperature modulation : Lower temperatures (0–5°C) to suppress polybromination.

- Catalytic systems : Use Lewis acids (e.g., FeBr₃) to enhance EAS efficiency.

- Protecting groups : Temporarily block reactive sites (e.g., NH groups) to direct bromination, as seen in protected indole derivatives ( , CDS002614) .

Q. How can researchers resolve contradictions in reported biological activities of brominated beta-carbolines?

Contradictions may stem from assay variability or structural ambiguities. Methodological solutions include:

- Standardized assays : Use cell lines with consistent expression levels (e.g., HEK293 for receptor-binding studies).

- Structure-activity relationship (SAR) studies : Compare 7-bromo derivatives with non-halogenated analogs (e.g., harmaline in ) to isolate the bromine effect.

- Meta-analysis : Cross-reference datasets from multiple sources to identify outliers or confounding variables .

Q. What computational tools are effective for predicting the reactivity of 7-Bromo-4,9-dihydro-3H-beta-carboline in nucleophilic environments?

Density functional theory (DFT) simulations can model electron density distribution and predict reactive sites. For example, the bromine atom’s electron-withdrawing effect may deactivate adjacent positions, as observed in brominated benzaldehyde derivatives (, -52). Molecular docking studies can further elucidate interactions with biological targets .

Methodological Notes

- Data Validation : Cross-check spectroscopic data (e.g., H NMR chemical shifts) with published analogs (e.g., ) to confirm synthetic success.

- Contradictory Evidence : When literature reports conflicting bioactivity, replicate experiments under controlled conditions and validate via orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.